Cas no 57095-07-5 ((2-chlorophenyl)methyl2-(dimethylamino)ethylamine)

(2-chlorophenyl)methyl2-(dimethylamino)ethylamine structure
57095-07-5 structure
Product Name:(2-chlorophenyl)methyl2-(dimethylamino)ethylamine
CAS No:57095-07-5
MF:C11H17ClN2
MW:212.719081640244
CID:346514
PubChem ID:2239785
Update Time:2025-04-19

(2-chlorophenyl)methyl2-(dimethylamino)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N'-[(2-chlorophenyl)methyl]-N,N-dimethyl-
    • N-[(2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
    • (2-chlorophenyl)methyl2-(dimethylamino)ethylamine
    • DTXSID40367149
    • N'-(2-chlorobenzyl)-N,N-dimethylethane-1,2-diamine
    • SBVGXVDIPTVBKO-UHFFFAOYSA-N
    • EN300-168577
    • SCHEMBL5767474
    • N'-(2-chlorobenzyl)-N,N-dimethyl-ethane-1,2-diamine
    • 57095-07-5
    • AKOS000133763
    • [(2-CHLOROPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE
    • Inchi: 1S/C11H17ClN2/c1-14(2)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3
    • InChI Key: SBVGXVDIPTVBKO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNCCN(C)C

Computed Properties

  • Exact Mass: 212.10821
  • Monoisotopic Mass: 212.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

(2-chlorophenyl)methyl2-(dimethylamino)ethylamine Pricemore >>

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